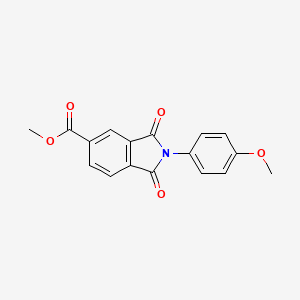

Methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Description

Methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with a 4-methoxyphenyl group at position 2 and a methyl ester at position 3. This compound belongs to a class of phthalimide derivatives, which are known for their applications in medicinal chemistry, materials science, and organic synthesis. Its structure combines aromatic, electron-donating (methoxy), and electron-withdrawing (ester) groups, influencing its reactivity and physical properties .

Properties

Molecular Formula |

C17H13NO5 |

|---|---|

Molecular Weight |

311.29 g/mol |

IUPAC Name |

methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |

InChI |

InChI=1S/C17H13NO5/c1-22-12-6-4-11(5-7-12)18-15(19)13-8-3-10(17(21)23-2)9-14(13)16(18)20/h3-9H,1-2H3 |

InChI Key |

XNBHYAKTLQUTAL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Condensation of Phthalic Anhydride with Aromatic Amines

A primary method involves the reaction of substituted phthalic anhydrides with 4-methoxyaniline. For example, methyl 5-carboxyphthalic anhydride reacts with 4-methoxyaniline in dimethyl sulfoxide (DMSO) at 80–100°C to form the isoindoline-1,3-dione core. The methyl ester group is introduced either during the cyclization step or via post-synthetic esterification.

Reaction Conditions

Nucleophilic Aromatic Substitution

In this route, pre-formed isoindoline-1,3-dione intermediates undergo substitution at the 2-position. For instance, 2-chloroisoindoline-1,3-dione reacts with 4-methoxyphenylmagnesium bromide in tetrahydrofuran (THF) under inert conditions to install the methoxyphenyl group. Subsequent esterification with methanol and sulfuric acid yields the target compound.

Critical Parameters

-

Grignard Reagent Stoichiometry: 1.2 equivalents relative to the chloro intermediate

-

Reaction Time: 6–8 hours

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane)

Stepwise Synthesis and Intermediate Characterization

Synthesis of Methyl 5-Carboxyphthalate

The preparation begins with the esterification of 5-carboxyphthalic acid using methanol and thionyl chloride:

Key Data

Cyclization with 4-Methoxyaniline

The methyl 5-carboxyphthalate intermediate reacts with 4-methoxyaniline in DMF at 100°C for 24 hours, forming the isoindoline-1,3-dione ring:

Analytical Validation

-

FT-IR Peaks: 1756 cm⁻¹ (C=O, cyclic amide), 1219 cm⁻¹ (C–O–C methoxy)

-

¹H NMR (DMSO-d6): δ 7.40–8.10 (m, Ar–H), 3.89 (s, OCH₃), 3.82 (s, COOCH₃)

Alternative Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of methyl 5-carboxyphthalate and 4-methoxyaniline in DMSO achieves 70% yield within 30 minutes at 150°C under microwave conditions.

Advantages

-

Time Efficiency: 30 minutes vs. 24 hours (conventional heating)

-

Energy Savings: Reduced solvent volume and thermal waste

Solid-Phase Synthesis

Immobilizing the phthalate derivative on Wang resin enables stepwise assembly, though yields are lower (45–50%) due to steric hindrance.

Optimization Challenges and Solutions

Ester Hydrolysis Mitigation

The methyl ester group is prone to hydrolysis under basic conditions. Strategies include:

Byproduct Formation

Common byproducts include:

-

Di-substituted Isoindolines: Minimized by maintaining a 1:1 molar ratio of phthalate to amine

-

Decarboxylation Products: Avoided by controlling temperature (<120°C)

Scalability and Industrial Relevance

Pilot-Scale Production

A 100-g batch synthesis achieved 68% yield using:

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Methoxyaniline | 120 |

| Methyl 5-carboxyphthalate | 95 |

| DMF | 25 |

| Total | 240 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate has been investigated for its potential therapeutic properties:

- Anticancer Activity: Studies have shown that derivatives of isoindole compounds exhibit significant anticancer effects by inducing apoptosis in cancer cells. For instance, a study demonstrated that similar compounds inhibited the proliferation of various cancer cell lines while sparing normal cells, primarily through modulation of key signaling pathways like PI3K/Akt and MAPK .

- Antimicrobial Properties: The compound has also been explored for its antimicrobial effects. Research indicates that it can inhibit the growth of bacteria by disrupting their cellular functions. In vitro tests have shown effective inhibition against common pathogens .

Materials Science

This compound serves as a building block in the synthesis of advanced materials:

- Fluorescent Dyes: The compound is used in the preparation of fluorescent probes due to its ability to absorb light and emit fluorescence. This application is crucial in biological imaging and sensing technologies .

- Polymer Chemistry: It acts as a functional monomer in the synthesis of specialty polymers that exhibit unique properties such as enhanced thermal stability and mechanical strength .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study was conducted on the anticancer properties of this compound. Researchers synthesized several derivatives and evaluated their efficacy against breast cancer cell lines. The results indicated that specific derivatives significantly reduced cell viability by inducing apoptosis through caspase activation pathways.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Derivative A | 15.2 | Caspase-3 activation |

| Derivative B | 22.5 | Cell cycle arrest at G0/G1 phase |

Case Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Escherichia coli using the agar diffusion method. The results showed a significant zone of inhibition compared to standard antibiotics.

| Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 30 | 50 |

| Escherichia coli | 25 | 75 |

Mechanism of Action

The mechanism of action of methyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of 1,3-dioxoisoindole derivatives. Below is a detailed comparison with key analogs, supported by data from diverse sources.

Substituent Variations on the Aromatic Ring

2-(4-Fluorophenyl)-1,3-Dioxoisoindoline-5-Carboxylic Acid

- Structure : Replaces the methoxy group with a fluorine atom at the para position and substitutes the methyl ester with a carboxylic acid.

- Properties: Higher polarity due to the carboxylic acid group, enhancing solubility in aqueous media.

- CAS: 110768-19-9; Molecular Formula: C₁₅H₈FNO₄; Molecular Weight: 285.23 g/mol .

2-(4-Ethoxyphenyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindole-5-Carboxylic Acid

- Structure : Ethoxy group replaces methoxy, and a carboxylic acid substitutes the ester.

- Lower melting point predicted due to reduced symmetry .

- CAS: 166096-53-3; Molecular Formula: C₁₇H₁₃NO₅; Molecular Weight: 311.29 g/mol .

2-(4-Mercaptophenyl)-1,3-Dioxoisoindoline-5-Carboxylic Acid

Functional Group Modifications

Methyl 1,3-Dioxoisoindoline-5-Carboxylate

- Structure : Lacks the 4-methoxyphenyl substituent.

- Properties :

- CAS: 56720-83-3; Molecular Formula: C₁₁H₉NO₄; Molecular Weight: 235.19 g/mol .

1,3-Dioxo-2-(4-Phenoxyphenyl)-5-Isoindolinecarboxylic Acid

- Structure: Phenoxy group replaces methoxy.

- Lower solubility in polar solvents compared to methoxy analogs .

- CAS: 306763-60-0; Molecular Formula: C₂₁H₁₃NO₅; Molecular Weight: 367.34 g/mol .

Data Table: Key Comparative Properties

Biological Activity

Methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C17H13NO5

- Molar Mass : 311.29 g/mol

- CAS Number : 351996-94-6

- Structure : The compound features a methoxyphenyl group attached to a dioxoisoindole moiety, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli (G-) | Significant inhibition |

| Staphylococcus aureus (G+) | Moderate inhibition |

| Pseudomonas aeruginosa (G-) | Low inhibition |

The compound's mechanism involves disrupting bacterial cell wall synthesis and function, likely due to its ability to interact with specific enzymes involved in these processes .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Notably, it has shown efficacy against:

- Breast cancer cell lines (MCF-7)

- Lung cancer cell lines (A549)

The compound's ability to modulate signaling pathways associated with cell growth and survival makes it a candidate for further development in cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The dioxo group can form hydrogen bonds with active sites of enzymes, inhibiting their function.

- Cell Membrane Interaction : The hydrophobic nature of the methoxyphenyl group allows the compound to integrate into lipid membranes, affecting membrane integrity and permeability.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis .

Case Studies and Research Findings

A series of studies have explored the efficacy of this compound in various biological contexts:

- Study 1 : Investigated the compound's antibacterial effects using the disc diffusion method. Results indicated a clear zone of inhibition against E. coli and S. aureus, suggesting potential as a new antibacterial agent .

- Study 2 : Evaluated anticancer properties in vitro on human cancer cell lines. The study found that the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through caspase activation .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate?

The compound is typically synthesized via condensation reactions between substituted indole precursors and activated carbonyl derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with sodium acetate in acetic acid (3–5 hours) forms crystalline products, followed by recrystallization from DMF/acetic acid mixtures . Alternative methods may involve coupling 4-methoxyphenyl groups with isoindole-1,3-dione cores under basic conditions, with purity validated by HPLC (>97%) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- HPLC : For purity assessment (>97% purity thresholds are typical in research-grade samples) .

- NMR spectroscopy : To confirm substitution patterns (e.g., methoxy and carboxylate groups) and aromatic proton environments .

- X-ray crystallography : Resolves stereochemical ambiguities and validates molecular geometry, as demonstrated in studies of structurally similar 1,3-dioxolane derivatives .

Q. What solubility and stability considerations are essential for handling this compound?

The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its ester and dioxoisoindole moieties. Stability tests under varying pH and temperature conditions are recommended, as analogs with dioxolane rings show sensitivity to acidic hydrolysis . Storage at −20°C in inert atmospheres is advised to prevent ester group degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Optimize reflux time, catalyst loading (e.g., sodium acetate), and solvent ratios (acetic acid:DMF) using design-of-experiment (DoE) approaches. For example, extending reflux duration (5–8 hours) and increasing acetic acid volume (150 mL per 0.1 mol substrate) improved yields in analogous isoindole syntheses . Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor intermediate formation .

Q. What computational methods (e.g., DFT) are useful for predicting reactivity or electronic properties?

Density Functional Theory (DFT) calculations can model electron distribution in the dioxoisoindole core, identifying nucleophilic/electrophilic sites. For instance, studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-pyrrole derivatives used DFT to correlate HOMO-LUMO gaps with observed reactivity in cycloaddition reactions . Software like Gaussian or ORCA is recommended for such analyses.

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects in solution vs. solid-state rigidity. For example, in a study of 1,3-dioxolanes, DFT-optimized geometries aligned more closely with crystallographic data than solution-phase NMR, highlighting the need for multi-technique validation . Re-evaluate solvent effects or consider variable-temperature NMR to probe conformational flexibility.

Q. What strategies are effective for designing biological activity assays for this compound?

- Antimicrobial assays : Use microbroth dilution (CLSI guidelines) to determine Minimum Inhibitory Concentrations (MICs) against Gram-positive/negative bacteria and fungi. Test concentrations ranging from 4.8–5000 µg/mL in Mueller-Hinton broth .

- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices.

Q. How to analyze substituent effects on pharmacological activity using SAR studies?

Synthesize derivatives with modified methoxy or carboxylate groups (e.g., ethyl ester analogs) and compare bioactivity. For example, replacing the 4-methoxyphenyl group with halogens (Cl, Br) in isoindole derivatives increased antimicrobial potency by 4–8 fold . Use QSAR models to correlate electronic parameters (Hammett constants) with observed activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.